2-Oxazolidinone, 3-(bromoacetyl)-

Description

Chiral Auxiliary Functionality in Stereoselective Carbon-Carbon Bond Formation

The core principle behind the effectiveness of 3-(bromoacetyl)-2-oxazolidinone as a chiral auxiliary is its capacity to create a sterically biased environment around the reactive center. This steric hindrance, originating from the substituent on the oxazolidinone ring, forces incoming reagents to approach from a specific direction, leading to the preferential formation of one diastereomer over the other. williams.edu

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, has been adapted for asymmetric synthesis using chiral auxiliaries and different metal promoters. acs.org Samarium(II) iodide (SmI2) has proven to be a particularly effective mediator for asymmetric Reformatsky-type reactions involving 3-(bromoacetyl)-2-oxazolidinones. nih.govacs.org

The reaction of 3-(bromoacetyl)-2-oxazolidinones with a variety of aldehydes and enals in the presence of samarium(II) iodide consistently yields β-hydroxy carboximides with high levels of diastereoselectivity. nih.govacs.orgunimi.it The first step involves the reduction of the carbon-bromine bond by SmI2 to form a samarium enolate. This enolate then adds to the carbonyl group of the aldehyde or enal. nih.govacs.org The choice of the chiral auxiliary, specifically the substituent at the 4-position of the oxazolidinone ring, plays a crucial role in determining the degree of stereocontrol. For instance, the use of "SuperQuat" oxazolidinones, which are 5,5-disubstituted, has led to products with diastereomeric excess values greater than 99%. nih.govacs.org

| Aldehyde/Enal | Chiral Auxiliary | Diastereomeric Excess (de) | Reference |

| Isobutyraldehyde | 4S-isopropyl-2-oxazolidinone | >99% | nih.govacs.org |

| Benzaldehyde | 4S-isopropyl-2-oxazolidinone | 96% | nih.govacs.org |

| Geranial | (S)-3-(bromoacetyl)-2-oxazolidinone | >98% | unimi.it |

The high diastereoselectivity observed in these samarium(II) iodide-mediated Reformatsky reactions is rationalized by a Zimmerman-Traxler-like transition state model. nih.govacs.orgunimi.itopenochem.org This model proposes a six-membered, chair-like transition state where the samarium atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary, as well as the oxygen of the incoming aldehyde. unimi.it It is assumed that the enolate has a (Z)-geometry. unimi.it This chelation creates a rigid structure that minimizes steric interactions by placing the bulky substituent of the chiral auxiliary in a pseudo-equatorial position, thereby directing the approach of the aldehyde from the less hindered face. nih.govacs.org This controlled approach dictates the absolute configuration of the newly formed stereocenter. nih.govacs.org

Atom-transfer radical addition (ATRA) is a powerful method for forming carbon-carbon bonds. The use of Lewis acids to promote these reactions with substrates like 3-(bromoacetyl)-2-oxazolidinone has expanded their synthetic utility and allowed for the development of asymmetric variants. figshare.comacs.orgacs.org

3-(Bromoacetyl)-2-oxazolidinone readily undergoes clean atom-transfer radical addition to both terminal and internal alkenes in the presence of suitable Lewis acids. figshare.comacs.org Scandium triflate (Sc(OTf)3) and ytterbium triflate (Yb(OTf)3) have been identified as particularly effective promoters for these reactions, often leading to quantitative yields. figshare.comacs.org The reaction proceeds smoothly at or below room temperature. While the addition to terminal alkenes like 1-hexene (B165129) is efficient, the reaction with internal alkenes such as cis- and trans-3-hexene (B77681) also proceeds, albeit with slightly lower yields for the trans isomer. figshare.comacs.org

| Alkene | Lewis Acid | Yield | Reference |

| 1-Hexene | Yb(OTf)3 | Quantitative | figshare.comacs.org |

| cis-3-Hexene | Yb(OTf)3 | Quantitative | figshare.comacs.org |

| trans-3-Hexene | Yb(OTf)3 | 63% | figshare.comacs.org |

| 1-Hexene | Sc(OTf)3 | Lower than Yb(OTf)3 | figshare.comacs.org |

The stereochemical outcome of these radical additions is influenced by the chiral auxiliary on the oxazolidinone. figshare.comacs.org The Lewis acid is believed to coordinate to the bidentate N-acyloxazolidinone, holding it in a rigid conformation. The radical addition to the alkene then occurs from the face opposite to the bulky substituent on the chiral auxiliary to minimize steric hindrance. This facial bias effectively controls the configuration of the newly formed stereogenic center. For example, using a benzyl-substituted oxazolidinone auxiliary in the addition to 1-hexene results in excellent control of the stereochemistry at the new stereocenter. figshare.com However, attempts to achieve enantioselective atom-transfer additions using chiral ligands with Lewis acids have not yet yielded high enantioselectivity. acs.org

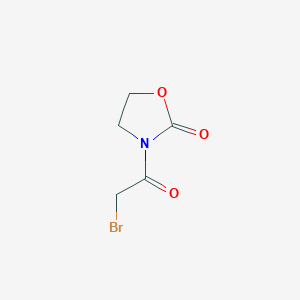

Structure

3D Structure

Properties

CAS No. |

141353-28-8 |

|---|---|

Molecular Formula |

C5H6BrNO3 |

Molecular Weight |

208.01 g/mol |

IUPAC Name |

3-(2-bromoacetyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H6BrNO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2 |

InChI Key |

RCDDNPXTKOLUKF-UHFFFAOYSA-N |

SMILES |

C1COC(=O)N1C(=O)CBr |

Canonical SMILES |

C1COC(=O)N1C(=O)CBr |

Synonyms |

2-Oxazolidinone, 3-(bromoacetyl)- (9CI) |

Origin of Product |

United States |

Synthetic Access to 3 Bromoacetyl 2 Oxazolidinone

Precursor-Dependent Synthetic Routes

The specific pathway to 3-(bromoacetyl)-2-oxazolidinone and its derivatives is heavily reliant on the choice of the starting 2-oxazolidinone (B127357) precursor. Both achiral and chiral precursors can be utilized, with the latter being instrumental in asymmetric synthesis for producing enantiomerically pure target molecules.

Acylation of the nitrogen atom of the 2-oxazolidinone ring is the cornerstone of synthesizing the title compound. This reaction attaches the bromoacetyl moiety to the core heterocyclic structure.

A common and straightforward method for preparing 3-(bromoacetyl)-2-oxazolidinone is the direct acylation of 2-oxazolidinone with bromoacetyl bromide. This reaction is typically performed in an inert solvent, such as dichloromethane, in the presence of a base to neutralize the hydrogen bromide byproduct formed during the reaction. A common base used for this purpose is pyridine (B92270). wiley-vch.de The reaction is generally initiated at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the acylation and then allowed to proceed at room temperature. wiley-vch.de The amine nitrogen of the oxazolidinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide, leading to the formation of the desired N-acylated product.

A general procedure involves dissolving the 2-oxazolidinone precursor in a suitable solvent, followed by the addition of a base. wiley-vch.de Bromoacetyl bromide is then added dropwise to the mixture at 0 °C. wiley-vch.de After the addition is complete, the reaction is typically stirred for a period to ensure completion. wiley-vch.de Workup involves washing the reaction mixture to remove the hydrobromide salt of the base and any unreacted starting materials, followed by drying and evaporation of the solvent to yield the crude product, which can be further purified if necessary. wiley-vch.de

In asymmetric synthesis, chiral 2-oxazolidinones, such as those developed by Evans, serve as valuable chiral auxiliaries. acs.orgscribd.com Acylating these chiral precursors with haloacetyl halides or related acylating agents allows for the synthesis of chiral 3-(haloacetyl)-2-oxazolidinone derivatives. These derivatives are key intermediates for stereoselective alkylations and other transformations. acs.org

For instance, chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone, (R)-4-benzyl-2-oxazolidinone, and (R)-4-isopropyl-2-oxazolidinone can be effectively acylated. scribd.com While direct use of bromoacetic acid is possible, an efficient one-pot method involves generating a mixed anhydride (B1165640) in situ. This can be achieved by reacting the corresponding carboxylic acid (e.g., phenylacetic acid as a model) with pivaloyl chloride in the presence of a tertiary amine base like triethylamine (B128534). scribd.com This methodology is highly efficient for the acylation of 2-oxazolidinone chiral auxiliaries, particularly with arylacetic acids, and provides good to excellent yields. scribd.com The resulting N-acylated chiral oxazolidinones can then be used in subsequent stereocontrolled reactions.

Acylation of 2-Oxazolidinone Precursors

Methodological Considerations in Preparation

The successful synthesis of 3-(bromoacetyl)-2-oxazolidinone requires careful control over reaction parameters. The choice of solvent, temperature, stoichiometry of reagents, and the use of catalysts can significantly influence the reaction's efficiency, yield, and purity of the final product.

The reaction environment plays a pivotal role in the acylation process. The choice of solvent can affect the solubility of reactants and the reaction rate. Dichloromethane and toluene (B28343) are commonly employed solvents. wiley-vch.describd.com Temperature control is crucial; initiating the reaction at 0°C is a standard practice to manage the reactivity of acyl halides like bromoacetyl bromide. wiley-vch.de

Stoichiometry, the molar ratio of the reactants, is another critical factor. Research has shown that adjusting the equivalents of the acylating agent and base can optimize the yield. For example, in the acylation of chiral 2-oxazolidinones using a carboxylic acid and pivaloyl chloride, using 2.0 equivalents of the acid generally gives good to excellent yields. scribd.com However, the reaction conditions can often be optimized to use a smaller excess, such as 1.14 equivalents of the acid, on a case-by-case basis to improve efficiency and reduce waste. scribd.com The table below, based on data from acylation with various acids, illustrates the effect of stoichiometry and substrate on yield.

| Chiral Auxiliary | Acid (eq.) | Temperature (°C) | Yield (%) |

| (R)-4-phenyl-2-oxazolidinone | Phenylacetic Acid (2.0) | 110 | 80 |

| (R)-4-benzyl-2-oxazolidinone | Phenylacetic Acid (2.0) | 110 | 85 |

| (R)-4-isopropyl-2-oxazolidinone | Phenylacetic Acid (2.0) | 110 | 83 |

| (R)-4-phenyl-2-oxazolidinone | Phenylacetic Acid (1.14) | 80 | 72 |

| (R)-4-phenyl-2-oxazolidinone | p-Methoxyphenylacetic Acid (1.14) | 80 | 75 |

| (R)-4-phenyl-2-oxazolidinone | p-Nitrophenylacetic Acid (1.14) | 110 | 82 |

| Data derived from studies on acylation of chiral 2-oxazolidinones with various arylacetic acids, serving as a model for acylation reactions. scribd.com |

The acylation of 2-oxazolidinones can proceed through both non-catalytic and catalytic pathways.

Non-Catalytic Pathways: These methods typically rely on the use of stoichiometric amounts of a base to facilitate the reaction. In the direct acylation with bromoacetyl bromide, a base like pyridine or triethylamine is used in at least an equimolar amount to neutralize the generated acid. wiley-vch.describd.com The reaction between 2-oxazolidinone and the acylating agent (e.g., bromoacetyl bromide or a mixed anhydride) occurs without the intervention of a substance that is regenerated in a catalytic cycle. scribd.com

Catalytic Pathways: To enhance reaction rates and efficiency, catalytic methods can be employed. 4-Dimethylaminopyridine (DMAP) is a well-known and highly effective acyl transfer catalyst. acs.org In the context of N-acylation, DMAP can be used in sub-stoichiometric amounts to accelerate the reaction between the oxazolidinone and an acylating agent, such as an acid anhydride. acs.org The mechanism involves the formation of a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the 2-oxazolidinone nitrogen. This catalytic approach can lead to milder reaction conditions and improved yields, representing a more advanced and efficient synthetic strategy. acs.org

Utility in Asymmetric Transformations

Chiral Auxiliary Functionality in Stereoselective Carbon-Carbon Bond Formation

Related Asymmetric Reactions and Scope (e.g., Aldol (B89426), Michael)

The N-acyl oxazolidinone moiety derived from 3-(bromoacetyl)-2-oxazolidinone is a versatile precursor for various asymmetric reactions, most notably aldol and Michael additions. sigmaaldrich.comresearchgate.net These reactions are fundamental carbon-carbon bond-forming strategies in organic synthesis. researchgate.net

In the context of asymmetric aldol reactions , the enolate generated from the N-acyl oxazolidinone reacts with an aldehyde to form a β-hydroxy carboximide. The stereochemistry of the newly formed stereocenters is dictated by the chiral auxiliary. researchgate.netcomporgchem.com Lewis acids like titanium tetrachloride (TiCl4) are often employed to catalyze these reactions and can influence the diastereoselectivity. researchgate.net

Asymmetric Michael additions involve the conjugate addition of a nucleophile to an α,β-unsaturated N-acyl oxazolidinone. nih.gov This reaction is a powerful method for the stereoselective formation of carbon-carbon or carbon-heteroatom bonds at the β-position. nih.gov For instance, the addition of thiols (sulfa-Michael addition) provides a direct route to optically active chiral sulfur compounds. nih.gov

The diastereoselectivity of reactions involving 3-(bromoacetyl)-2-oxazolidinone derivatives is a direct consequence of the steric hindrance imposed by the substituent on the oxazolidinone ring (often a benzyl (B1604629) or isopropyl group). This substituent effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. This principle of "diastereoselective induction" leads to the preferential formation of one diastereomer over the other. nih.gov In Michael additions, the stereochemical outcome can be highly dependent on the specific chiral auxiliary and the reaction conditions, often leading to very high diastereomeric excess (>98% de). nih.gov

The substrate scope for asymmetric reactions utilizing 3-(bromoacetyl)-2-oxazolidinone derivatives is broad. A variety of aldehydes, including aromatic and aliphatic ones, can be used in aldol reactions. nih.gov Similarly, a range of Michael acceptors and nucleophiles can be employed in conjugate additions. nih.gov For example, asymmetric conjugate additions of alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones have been successfully demonstrated. nih.gov

However, there are limitations. The efficiency and stereoselectivity of these reactions can be influenced by the nature of the substrates. For instance, in some catalytic systems for sulfa-Michael additions, simple alkyl thiols can be less reactive than aryl thiols. nih.gov Furthermore, while the oxazolidinone auxiliary is generally reliable, achieving high selectivity with certain substrate combinations may require careful optimization of reaction conditions, including the choice of Lewis acid, base, and solvent. acs.orgresearchgate.net

Enantioenriched Product Generation

The ultimate goal of using a chiral auxiliary like 3-(bromoacetyl)-2-oxazolidinone is to generate enantiomerically pure or enriched products. This is achieved by the stereoselective formation of new chiral centers, followed by the removal of the auxiliary.

Stereoselective Construction of β-Hydroxy Carboximides

Asymmetric aldol reactions of N-acyl oxazolidinones are a cornerstone for the stereoselective synthesis of β-hydroxy carboximides. researchgate.net These products are valuable intermediates in the synthesis of various natural products and pharmaceuticals. The reaction typically proceeds with high diastereoselectivity, yielding predominantly the syn or anti aldol adduct depending on the reaction conditions and the specific chiral auxiliary used. nih.gov

| Reaction | Product | Diastereomeric Ratio (dr) |

| Asymmetric aldol addition of a chlorotitanium enolate to 2-benzyloxyacetaldehyde | syn-aldol adduct | 3:1 |

| Proline-catalyzed aldol self-condensation of propanal | anti:syn | 4:1 |

Table 1: Examples of Diastereoselectivity in Aldol Reactions comporgchem.comnih.gov

Synthesis of Chiral Alkanoic Acid Derivatives and Diols

Following the formation of the desired stereocenters, the chiral auxiliary can be cleaved to yield various chiral products. Mild saponification can remove the auxiliary to furnish optically active β-hydroxy carboxylic acids. researchgate.net Reductive cleavage, for example with sodium borohydride (B1222165), can yield chiral alcohols. researchgate.net This versatility allows for the synthesis of a wide array of chiral alkanoic acid derivatives and diols, which are important building blocks in organic synthesis. asianpubs.org

Regeneration and Recycling of Chiral Auxiliaries

Auxiliary Cleavage Methodologies (e.g., Hydrolytic, Reductive)

The removal of the oxazolidinone auxiliary from the N-acyl product can be accomplished through several methods, primarily categorized as hydrolytic or reductive. The choice of method depends on the desired final product (e.g., carboxylic acid, alcohol, or aldehyde).

Hydrolytic Cleavage

Hydrolytic methods are the most common for cleaving N-acyl oxazolidinones to yield chiral carboxylic acids. The standard and preferred reagent for this transformation is alkaline hydrogen peroxide, typically a combination of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). acs.org This mixture forms lithium hydroperoxide (LiOOH) in situ, which acts as the effective nucleophile. publish.csiro.auwilliams.edu

The hydroperoxide anion (OOH⁻) selectively attacks the exocyclic carbonyl group of the imide. williams.edu This regioselectivity is crucial. While a simpler base like lithium hydroxide alone also cleaves the molecule, it tends to attack the less sterically hindered endocyclic carbonyl of the oxazolidinone ring, leading to the destruction of the recoverable auxiliary. publish.csiro.auresearchgate.net The use of LiOOH circumvents this issue, ensuring that the chiral auxiliary is cleaved off intact and can be recovered in high yield for reuse. publish.csiro.auresearchgate.net The initial product of the cleavage is a peroxyacid, which is subsequently reduced to the carboxylic acid, often in situ, using a mild reducing agent like sodium sulfite. williams.edu

Computational studies suggest that while nucleophiles generally prefer to attack the less hindered endocyclic carbonyl initially, the subsequent reaction pathway determines the final product. researchgate.net For LiOOH, the barrier for the decomposition of the tetrahedral intermediate formed at the endocyclic position is high, making the exocyclic cleavage pathway the preferred route. researchgate.net

Reductive Cleavage

Reductive cleavage methods are employed when the desired product is a chiral alcohol or aldehyde. These methods involve the use of reducing agents that can selectively reduce the acyl group while cleaving the N-C bond.

Common conditions for reductive cleavage to yield primary alcohols involve reagents such as:

Lithium borohydride (LiBH₄)

Lithium aluminum hydride (LiAlH₄)

Sodium borohydride (NaBH₄)

The direct reduction of N-acyl oxazolidinones typically provides the corresponding chiral primary alcohols with high yields and no loss of stereochemical integrity. orgsyn.org For instance, the reduction of an N-acyl oxazolidinone with borane (B79455) complexes can proceed in high yield without any observable racemization. orgsyn.org When a milder conversion to the corresponding chiral aldehyde is required, more specialized reagents and conditions are necessary to prevent over-reduction to the alcohol.

A summary of common cleavage methodologies is presented below.

| Cleavage Type | Typical Reagents | Primary Product | Key Features |

|---|---|---|---|

| Hydrolytic | LiOH / H₂O₂ (forms LiOOH) | Carboxylic Acid | Mild; excellent regioselectivity for exocyclic cleavage; auxiliary is recovered. publish.csiro.auwilliams.edu |

| Reductive | LiBH₄, LiAlH₄, NaBH₄ | Primary Alcohol | High yields; preserves enantiomeric purity. orgsyn.org |

| Reductive | Zinc / Mineral Acid | Varies | Mentioned for reduction of carbonyls attached to the oxazolidine (B1195125) ring. google.com |

| Reductive | Aluminum Amalgam / Water | Varies | Alternative reductive cleavage reagent. google.com |

Mechanistic Insights into 3 Bromoacetyl 2 Oxazolidinone Reactivity

Enolate Generation and Stereochemical Outcomes

The generation of enolates from 3-(bromoacetyl)-2-oxazolidinone is a cornerstone of its application in asymmetric synthesis. The stereochemistry of the subsequent aldol-type reactions is largely governed by the formation of rigid, chelated transition states.

The reaction of 3-(bromoacetyl)-2-oxazolidinone with samarium(II) iodide (SmI₂) facilitates an asymmetric Reformatsky-type reaction with aldehydes. nih.govacs.org The initial step involves the reduction of the α-bromo group to generate a samarium enolate. nih.govacs.org It is generally assumed that, in line with evidence from other N-acyl oxazolidinones, the enolization process leads to the selective formation of a (Z)-metal enolate. unimi.it

High levels of diastereoselectivity in these reactions are attributed to a chelated transition state. nih.govunimi.it A proposed model, analogous to the Zimmerman-Traxler model, involves a six-membered, chair-like transition state. acs.orgunimi.it In this arrangement, the samarium atom coordinates simultaneously to the enolate oxygen, the carbonyl oxygen of the oxazolidinone auxiliary, and the oxygen of the reacting aldehyde. unimi.it This chelation creates a rigid structure that dictates the trajectory of the aldehyde's approach, minimizing steric hindrance and controlling the absolute configuration of the newly formed stereocenter. nih.gov The absolute configuration of the product derived from the reaction with benzaldehyde was determined to be R, which supports a transition state governed by this chelation control. nih.govacs.org

The substituents on the chiral oxazolidinone auxiliary play a critical role in modulating the stereochemical outcome of the reaction. The use of various chiral 4-substituted and 5,5-disubstituted oxazolidinones has been explored to optimize diastereoselectivity. nih.govacs.org For instance, reactions employing a range of aldehydes with chiral 3-bromoacetyl-2-oxazolidinones yield α-unbranched β-hydroxy carboximides with high diastereomeric excess, in some cases exceeding 99% de. nih.govacs.org

The steric bulk of the substituent at the 4- or 5-position of the oxazolidinone ring influences the facial selectivity of the enolate's reaction. In the chelated transition state model, this substituent typically occupies a pseudo-equatorial position to minimize steric strain, thereby effectively shielding one face of the enolate and directing the electrophile (e.g., an aldehyde) to the opposite, less hindered face. The use of 5,5-disubstituted "SuperQuat" oxazolidinones has been particularly effective, often yielding highly crystalline products that can be purified to exceptional levels of diastereomeric purity through simple recrystallization. nih.govacs.org

Table 1: Diastereoselectivity in Samarium-Promoted Reformatsky Reaction with Various Aldehydes Data synthesized from research findings. nih.govacs.org

| Aldehyde | Chiral Auxiliary Substituent | Yield (%) | Diastereomeric Excess (% de) |

| Isobutyraldehyde | (4R)-4-benzyl | 85 | 96 |

| Benzaldehyde | (4R)-4-benzyl | 89 | 94 |

| Pivalaldehyde | (4R)-4-benzyl | 87 | >99 |

| Cinnamaldehyde | (4R)-4-benzyl | 86 | 95 |

| Pivalaldehyde | (5S)-5,5-diphenyl | 95 | >99 |

Theoretical and Computational Studies of Reactivity

Theoretical and computational methods have provided deeper insights into the reaction mechanisms of 3-(bromoacetyl)-2-oxazolidinone. These studies complement experimental findings by elucidating the energetics and geometries of intermediates and transition states.

Density Functional Theory (DFT) calculations have been employed to investigate reaction pathways. For instance, preliminary DFT calculations concerning the samarium-mediated Reformatsky reaction suggested that a boat-like transition state is energetically unfavorable due to high strain, which would prevent the necessary chelating coordination of the samarium enolate by the oxazolidinone carbonyl group. unimi.it This finding lends further support to the more stable chair-like transition state model.

In the context of radical reactions, computational analysis has been used to quantify the effect of Lewis acid complexation. Calculations of the C-Br bond dissociation energy (BDE) for both the uncomplexed 3-(bromoacetyl)-2-oxazolidinone and its Lewis acid complex have shown that complexation significantly lowers the energy required to break the bond. nih.gov This theoretical result explains the experimentally observed rate enhancement in Lewis acid-promoted atom transfer reactions, confirming that the Lewis acid electronically activates the substrate towards radical formation. nih.gov

Strategic Integration in Complex Molecule Synthesis

Design of Convergent Synthetic Routes

Convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule followed by their assembly, offers significant advantages in terms of efficiency and yield. 3-(Bromoacetyl)-2-oxazolidinone is an ideal reagent for such strategies due to its defined reactive sites. The bromoacetyl moiety acts as a potent electrophile, readily participating in reactions with a variety of nucleophiles to couple molecular fragments.

A key application of this strategy is in the synthesis of complex peptides and lipopeptides. For instance, in the total synthesis of phototemtide A, a cyclic lipopeptide, a chiral lipid tail was synthesized starting from (S)-4-benzyl-3-bromoacetyl-2-oxazolidinone. researchgate.netd-nb.info This fragment was then coupled to the N-terminus of a separately synthesized tetrapeptide chain, demonstrating a classic convergent approach. researchgate.net This method allows for the independent and optimized synthesis of both the lipid and peptide portions before their final, crucial coupling.

Lewis acid-promoted radical additions also showcase the utility of 3-(bromoacetyl)-2-oxazolidinone in convergent syntheses. The reaction of this compound with various alkenes, such as 1-hexene (B165129) or cycloalkenes, in the presence of a Lewis acid like ytterbium trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), leads to the formation of new carbon-carbon bonds. researchgate.netnih.govresearchgate.net This atom-transfer radical addition (ATRA) process effectively joins the bromoacetyl unit to the alkene, creating a more complex structure that can be further elaborated. acs.org The predictability and efficiency of these coupling reactions make 3-(bromoacetyl)-2-oxazolidinone a reliable component in the design of convergent synthetic pathways.

Catalytic Asymmetric Approaches with 3-(Bromoacetyl)-2-Oxazolidinone Derivatives

The chiral environment provided by the oxazolidinone ring, particularly when substituted at the 4-position (e.g., with a benzyl (B1604629) or isopropyl group), is fundamental to its role in asymmetric synthesis. This inherent chirality allows for the diastereoselective transformation of the attached bromoacetyl group.

Lewis acids play a crucial role in enhancing the stereoselectivity of reactions involving 3-(bromoacetyl)-2-oxazolidinone derivatives. nih.gov By coordinating to the carbonyl oxygens of the oxazolidinone, the Lewis acid can lock the conformation of the acyl group, leading to a highly organized transition state. This pre-organization dictates the facial selectivity of approaching nucleophiles or radical species. For example, in the atom-transfer radical addition of 3-bromoacetyl-2-oxazolidinones to cycloalkenes, the use of chiral auxiliaries on the oxazolidinone ring leads to the formation of products with high diastereoselectivity. researchgate.net

Furthermore, the development of catalytic asymmetric methods that utilize substrates derived from 3-(bromoacetyl)-2-oxazolidinone is a significant area of research. For instance, asymmetric aldol (B89426) additions using titanium enolates derived from N-acyl oxazolidinones are a well-established method for creating chiral β-hydroxy carbonyl compounds with high levels of stereocontrol. mdpi.com While the direct use of the bromoacetyl derivative in catalytic asymmetric reactions is less common than its non-halogenated counterparts, it serves as a precursor to the chiral enolates that are central to these powerful transformations.

The following table summarizes the diastereoselectivity achieved in some Lewis acid-promoted radical additions using chiral 3-bromoacetyl-2-oxazolidinone derivatives:

| Alkene | Chiral Auxiliary | Diastereomeric Excess (de) | Reference |

| Norbornadiene | 4-Isopropyl-2-oxazolidinone | 90-96% | researchgate.net |

| Norbornadiene | 4-Benzyl-2-oxazolidinone | 90-96% | researchgate.net |

Total Synthesis Strategies Utilizing 3-(Bromoacetyl)-2-Oxazolidinone as an Advanced Intermediate

The value of 3-(bromoacetyl)-2-oxazolidinone is profoundly illustrated in its application as an advanced intermediate in the total synthesis of natural products. In these multi-step sequences, it is often not a starting material in the traditional sense, but rather a carefully crafted building block that carries essential functionality and stereochemistry forward.

The synthesis of the antibiotic (-)-cytoxazone provides a compelling example. mdpi.com An asymmetric aldol addition between a chlorotitanium enolate and 2-benzyloxyacetaldehyde furnished a syn-aldol adduct. This adduct, which contains the core carbon skeleton and stereochemistry derived from the chiral oxazolidinone auxiliary, is then subjected to a nucleophilic azidation followed by a Curtius rearrangement. This sequence transforms the acyl oxazolidinone moiety into a cyclic carbamate, which is the core structure of (-)-cytoxazone. mdpi.com Here, the N-acyl oxazolidinone functions as a chiral glycine (B1666218) enolate equivalent, and its transformation into the final ring system is a pivotal step in the synthesis.

Another notable example is the synthesis of the cyclic lipopeptide phototemtide A. The synthesis of the (R)-3-hydroxyoctanoic acid side chain was accomplished via an asymmetric aldol reaction involving (S)-4-benzyl-3-bromoacetyl-2-oxazolidinone and n-hexanal. researchgate.netd-nb.info The resulting aldol product was then hydrolyzed to yield the desired chiral lipid tail. This tail was subsequently coupled to a peptide fragment to complete the total synthesis. d-nb.info In this case, the 3-(bromoacetyl)-2-oxazolidinone derivative serves as a linchpin, establishing the correct stereochemistry of the lipid component which is crucial for the biological activity of the final natural product.

These examples underscore the strategic importance of 3-(bromoacetyl)-2-oxazolidinone and its derivatives as advanced intermediates. They provide a reliable method for installing stereocenters and complex functionality, which can then be carried through multiple steps to achieve the efficient and elegant total synthesis of complex molecular targets.

Emerging Research Avenues and Future Outlook

Exploration of Novel Reaction Manifolds

Recent research has significantly broadened the reaction manifolds of 3-(bromoacetyl)-2-oxazolidinone, particularly in the realm of radical chemistry. A prominent area of exploration is its participation in Lewis acid-promoted atom-transfer radical addition (ATRA) reactions with a variety of alkenes. These reactions provide a powerful method for the formation of new carbon-carbon bonds and the introduction of functional groups.

Key to these transformations is the use of Lewis acids, such as ytterbium trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) and scandium trifluoromethanesulfonate (Sc(OTf)₃), which promote the radical addition of the 3-(bromoacetyl)-2-oxazolidinone to olefinic substrates. chemrxiv.orgacs.org For instance, the addition to simple alkenes like 1-hexene (B165129) proceeds cleanly under mild conditions, affording the corresponding α-bromo adducts in good to quantitative yields. chemrxiv.orgacs.org The reaction has been successfully extended to cycloalkenes, leading to functionalized cycloalkane derivatives with good stereoselectivity. chemrxiv.org

Furthermore, the use of chiral oxazolidinone auxiliaries allows for stereochemical control during these radical additions. This has been demonstrated in the addition to 1-hexene using chiral analogues, where excellent control of the configuration at the newly formed stereogenic center is achieved. acs.org These findings open up avenues for the asymmetric synthesis of complex molecules.

Beyond simple additions, radical annulation reactions have also been explored. For example, the Lewis acid-promoted annulation of related 2-bromopentenoyl-2-oxazolidinones with 1-hexene furnishes functionalized cyclopentane (B165970) derivatives, showcasing the potential of this strategy for the construction of cyclic systems. chemrxiv.org The versatility of 3-(bromoacetyl)-2-oxazolidinone is also highlighted in its use in the total synthesis of natural products, such as the cyclic lipopeptide phototemtide A, where it serves as a key building block. unifr.ch

Table 1: Lewis Acid-Promoted Atom-Transfer Radical Additions of 3-(Bromoacetyl)-2-oxazolidinone to Alkenes

| Alkene | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Hexene | Yb(OTf)₃ | CH₂Cl₂ | 25 | >95 | chemrxiv.orgacs.org |

| cis-3-Hexene | Yb(OTf)₃ | CH₂Cl₂ | 25 | >95 | acs.org |

| trans-3-Hexene (B77681) | Yb(OTf)₃ | CH₂Cl₂ | 25 | 63 | acs.org |

| 1-Hexene | Sc(OTf)₃ | CH₂Cl₂ | 25 | 85 | chemrxiv.orgacs.org |

| Norbornadiene | Yb(OTf)₃ | Not specified | Not specified | Good | chemrxiv.org |

Development of Sustainable Synthetic Methodologies

The development of sustainable synthetic methodologies for the preparation and application of 3-(bromoacetyl)-2-oxazolidinone is a growing area of interest, driven by the principles of green chemistry. While traditional N-acylation methods often rely on stoichiometric amounts of strong bases and reactive acylating agents, newer approaches seek to minimize waste and utilize milder conditions. chemrxiv.orgchemistryviews.org

One promising avenue is the use of catalytic methods for the N-acylation of the 2-oxazolidinone (B127357) core. Research into the N-acylation of oxazolidinones has shown that heteropolyacids can serve as efficient and recyclable catalysts for this transformation under solvent-free conditions. sciforum.net Another innovative approach involves aerobic oxidative N-heterocyclic carbene (NHC) catalysis, which allows for the N-acylation of oxazolidinones using aldehydes as the acyl source under ambient, open-air conditions. chemrxiv.orgchemistryviews.org This method offers a more atom-economical and environmentally friendly alternative to traditional protocols. chemrxiv.orgchemistryviews.org

For the broader synthesis of the oxazolidinone ring system, several green strategies are being explored. These include the use of deep eutectic solvents (DES) as recyclable and catalytic media for the synthesis of oxazolidinones from epoxides and isocyanates, eliminating the need for additional catalysts and organic solvents. rsc.org The use of recyclable magnetic catalysts, such as binary Mg/Fe oxides, also presents a sustainable option for the synthesis of 2-oxazolidinones from epoxides and carbamates, allowing for easy separation and reuse of the catalyst. ionike.com Furthermore, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for the preparation of oxazolidinone chiral auxiliaries, offering a more energy-efficient route. mdpi.comresearchgate.net The development of synthetic routes from bio-based resources, such as amino acids, is also a key focus in making the production of oxazolidinone derivatives more sustainable. nih.gov

Table 2: Emerging Sustainable Methodologies Relevant to 3-(Bromoacetyl)-2-oxazolidinone Synthesis

| Methodology | Key Features | Potential Application | Reference |

|---|---|---|---|

| Heteropolyacid Catalysis | Solvent-free, recyclable catalyst | N-acylation of 2-oxazolidinone | sciforum.net |

| Aerobic Oxidative NHC Catalysis | Mild conditions, uses aldehydes as acyl source | N-acylation of 2-oxazolidinone | chemrxiv.orgchemistryviews.org |

| Deep Eutectic Solvents (DES) | Solvent and catalyst, recyclable | Synthesis of the oxazolidinone ring | rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Synthesis of oxazolidinone precursors | mdpi.comresearchgate.net |

| Magnetic Nanoparticle Catalysis | Easily separable and reusable catalyst | Synthesis of the oxazolidinone ring | ionike.com |

Advancements in Mechanistic Understanding and Predictive Modeling

A deeper mechanistic understanding of the reactions involving 3-(bromoacetyl)-2-oxazolidinone is crucial for optimizing existing transformations and designing new ones. Recent efforts have begun to shed light on the intricacies of its reactivity, particularly in Lewis acid-promoted radical additions.

Competition kinetics studies have been instrumental in elucidating the role of the Lewis acid in these reactions. For example, in the atom-transfer addition to 1-hexene, the presence of ytterbium triflate was found to enhance the rate of bromine atom transfer by up to 400-fold compared to the uncatalyzed reaction. nih.gov This significant rate enhancement is attributed to the complexation of the Lewis acid to the oxazolidinone, which increases the electron-withdrawing nature of the acyl group and lowers the carbon-bromine bond dissociation energy (BDE). acs.orgnih.gov Computational studies have supported this hypothesis, suggesting that complexation weakens the C-Br bond, thus facilitating radical formation. nih.gov

Predictive modeling, often employing density functional theory (DFT), is becoming an increasingly powerful tool for rationalizing and predicting the outcomes of reactions involving oxazolidinone derivatives. For instance, DFT calculations have been used to model the transition states in Evans chiral auxiliary-based asymmetric aldol (B89426) reactions, providing insights into the origins of stereoselectivity. acs.org These models can identify key factors, such as steric hindrance and chelation, that govern the stereochemical outcome. acs.org While specific DFT studies on the radical reactions of 3-(bromoacetyl)-2-oxazolidinone are still emerging, the principles from related systems are applicable. Computational studies on radical additions to imines and allenes have demonstrated the ability of DFT to elucidate reaction pathways and predict regioselectivity. rsc.orgnih.gov The continued development and application of these computational models hold the promise of enabling the rational design of new stereoselective reactions and catalysts for transformations involving 3-(bromoacetyl)-2-oxazolidinone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(bromoacetyl)-2-oxazolidinone, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via acyl chloride intermediates. For example, bromoacetyl chloride can react with a preformed oxazolidinone scaffold under anhydrous conditions (e.g., CH₂Cl₂ with catalytic DMF). Purification often involves column chromatography to remove unreacted reagents and byproducts . Side reactions, such as hydrolysis of the bromoacetyl group, can be minimized by maintaining inert atmospheres and low temperatures.

Q. Which spectroscopic techniques are most effective for characterizing 3-(bromoacetyl)-2-oxazolidinone?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., bromoacetyl resonance at δ ~3.8–4.2 ppm for CH₂Br and carbonyl signals at ~170–175 ppm).

- IR Spectroscopy : Confirm C=O stretches (oxazolidinone ring ~1750 cm⁻¹; bromoacetyl carbonyl ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and bromine isotope patterns .

Q. What safety protocols are critical when handling 3-(bromoacetyl)-2-oxazolidinone in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. In case of exposure, rinse with copious water (15+ minutes for eyes) and seek medical attention. Store under anhydrous conditions to prevent decomposition .

Advanced Research Questions

Q. How does the bromoacetyl group influence stereochemical outcomes in asymmetric catalysis or heterocyclic synthesis?

- Methodological Answer : The electron-withdrawing bromoacetyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions. In oxazolidinone-based chiral auxiliaries, steric effects from the bromoacetyl moiety can direct enantioselectivity in aldol or Michael additions. X-ray crystallography (e.g., as in ) is recommended to confirm spatial arrangements .

Q. What strategies mitigate competing side reactions (e.g., elimination or polymerization) during derivatization of 3-(bromoacetyl)-2-oxazolidinone?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states and reduce elimination.

- Temperature Control : Reactions at 0–25°C minimize thermal degradation.

- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in nucleophilic substitutions .

Q. How can computational modeling (DFT, MD) predict reactivity trends or binding affinities of 3-(bromoacetyl)-2-oxazolidinone derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Validate predictions with experimental kinetic data .

Q. How do researchers resolve contradictions in reported reaction yields or selectivity for this compound?

- Methodological Answer :

- Systematic Screening : Vary solvents, temperatures, and catalysts to identify optimal conditions.

- Byproduct Analysis : Use LC-MS or GC-MS to trace undesired products (e.g., debrominated species).

- Statistical Tools : Apply Design of Experiments (DoE) to isolate critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.